molecular formula C23H26N2O5S2 B11270074 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B11270074
M. Wt: 474.6 g/mol
InChI Key: JGEMZOHGBNRONK-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure, which includes a thiophene ring, making it valuable in various fields such as drug development and materials science.

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide typically involves multiple stepsReaction conditions may include the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-pentylthiophene-2-carboxamide
  • 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide These compounds share some structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C23H26N2O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H26N2O5S2/c1-4-29-19-10-6-17(7-11-19)16-24-23(26)22-21(14-15-31-22)32(27,28)25(3)18-8-12-20(13-9-18)30-5-2/h6-15H,4-5,16H2,1-3H3,(H,24,26)

InChI Key

JGEMZOHGBNRONK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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